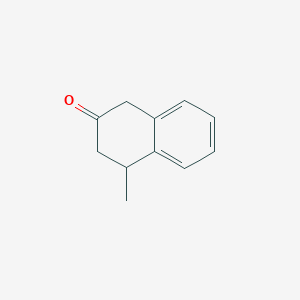

4-Methyl-2-tetralone

Description

Significance of Polycyclic Ketones in Synthetic Methodologies

Polycyclic ketones, which include the tetralone family, are fundamental building blocks in the domain of organic synthesis. Their rigid, fused-ring structures provide a well-defined three-dimensional architecture that is invaluable for constructing stereochemically complex molecules. csic.es These ketones are frequently employed as key intermediates in the total synthesis of natural products and in the development of new pharmaceutical agents. semanticscholar.org The presence of the ketone functional group offers a reactive site for a multitude of chemical transformations, including carbon-carbon bond formations, reductions, and oxidations.

A significant application of polycyclic ketones is in annulation reactions, where additional rings are fused onto the existing scaffold, thereby rapidly increasing molecular complexity. frontiersin.org For instance, rhodium(II)-catalyzed reactions of α-diazo ketones that contain tethered alkynes are a modern method for building substituted cyclopentenones. nih.gov Furthermore, Baeyer-Villiger monooxygenases (BVMOs), a class of enzymes, can catalyze the oxidation of polycyclic ketones to produce chiral lactones and esters, which are vital intermediates for biologically active compounds. mdpi.comtuwien.at The versatility of these ketones makes them indispensable tools for synthetic chemists aiming to access diverse and intricate molecular targets. csic.es

Academic Relevance of 4-Methyl-2-tetralone within the Tetralone Class

Within the broader class of tetralones, 2-tetralones are generally more challenging to synthesize and can be less stable than their 1-tetralone (B52770) counterparts. google.commedcraveonline.com This inherent challenge has spurred significant academic effort to develop novel and efficient synthetic routes. medcraveonline.com this compound, a specific derivative, serves as a valuable case study and intermediate in various academic research settings.

Its importance is highlighted in studies focused on developing new synthetic methodologies. For example, research into the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has demonstrated the synthesis of 2-tetralone (B1666913) derivatives. beilstein-journals.org These radical-based approaches offer an alternative to traditional transition-metal-mediated processes. beilstein-journals.org The substitution pattern of this compound, with a methyl group at the C4 position, provides a specific steric and electronic environment that can influence the regioselectivity and stereoselectivity of subsequent reactions, making it an interesting substrate for methodological studies.

Furthermore, derivatives of 2-tetralone are recognized as crucial starting materials for a variety of medicinal compounds, including alkaloids and dopamine (B1211576) functional compounds. google.com While direct research on the biological applications of this compound itself is specific, its structural motif is relevant to the synthesis of more complex, biologically active molecules. The development of synthetic pathways to access substituted 2-tetralones like this compound is driven by their potential as precursors to valuable target molecules. medcraveonline.com

Table 1: Physicochemical Properties of this compound (Note: Experimental values can vary based on source and purity.)

| Property | Value |

| Chemical Formula | C₁₁H₁₂O |

| Molar Mass | 160.21 g/mol |

| Appearance | (Typically) Oil or low-melting solid |

| Boiling Point | Data not consistently available |

| Solubility | Soluble in common organic solvents |

Table 2: Selected Synthetic Approaches to Tetralone Scaffolds

| Starting Materials | Reagents & Conditions | Product Type | Overall Yield | Reference |

| 3-Methoxybenzyl chloride, Ethyl acrylate | 1. Pd(OAc)₂, Bu₃N, 100°C; 2. H₂, Pd-C; 3. Hydrolysis; 4. PPE, CHCl₃ | 6-Methoxy-1-tetralone | 77.8% | tandfonline.com |

| 6-Methoxy-1-tetralone, 2,4-Pentanediol | 1. p-TsOH, Toluene (B28343), reflux; 2. MCPBA, CH₂Cl₂; 3. H₂SO₄, EtOH, reflux | 6-Methoxy-2-tetralone | 36% | medcraveonline.com |

| δ-Aryl-β-diketones | CAN (2.2 equiv), MeOH, rt, N₂ | 2-Tetralone derivatives | Moderate to good | beilstein-journals.org |

| 3-Methoxyphenylacetic acid, Ethylene | 1. SOCl₂, DMF; 2. Recrystallization; 3. AlCl₃; 4. NaHSO₃, Na₂CO₃ | 5-Methoxy-2-tetralone | Not specified | google.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-methyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C11H12O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-5,8H,6-7H2,1H3 |

InChI Key |

VMXMOSQWPCQTNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Tetralone and Its Derivatives

Classical and Contemporary Approaches to Tetralone Synthesis

The synthesis of tetralones, including 4-methyl-2-tetralone, is a significant area of organic chemistry due to their role as intermediates in the creation of more complex molecules. ncl.edu.tw Over the years, numerous methods have been developed, each with its own set of advantages and applications.

Friedel-Crafts Cyclialkylation Strategies for Polyalkyltetralones

The Friedel-Crafts reaction is a cornerstone of organic synthesis, and its intramolecular version, cyclialkylation, is particularly useful for forming cyclic compounds like tetralones. masterorganicchemistry.com This method is effective for creating polyalkyltetralones, which are tetralones with multiple alkyl substituents. cdnsciencepub.com

A notable method for synthesizing polyalkyltetralones involves the acylation of branched alkenes with α,α-dialkylarylacyl chlorides, followed by a Friedel-Crafts cyclization. cdnsciencepub.com This two-step process, often facilitated by a Lewis acid catalyst like stannic chloride, allows for the construction of the tetralone core. cdnsciencepub.comcdnsciencepub.com The initial acylation forms an unsaturated ketone intermediate, which then undergoes an intramolecular cyclization to yield the desired polyalkyltetralone. cdnsciencepub.com This approach has been successfully used to synthesize various polyalkyltetralones, including 1,1,4,4-tetramethyl-2-tetralone and its derivatives. researchgate.netresearchgate.net

Table 1: Synthesis of Polyalkyltetralones via Acylation and Cyclization

| Starting Alkene | Acyl Chloride | Product |

|---|---|---|

| Isobutylene | α-Phenylisobutanoyl chloride | 1,1,4,4-Tetramethyl-2-tetralone |

This table showcases examples of polyalkyltetralones synthesized using the acylation of branched alkenes followed by cyclization.

Another classical approach to polyalkyltetralones is the cyclialkylation of aromatic hydrocarbons with furanone derivatives. cdnsciencepub.com For instance, the reaction of toluene (B28343) with 2,2,5,5-tetramethyltetrahydrofuranone can produce 1,1,4,4,7-pentamethyl-2-tetralone. researchgate.netresearchgate.net This method, however, can sometimes lead to rearrangements, making it crucial to control the reaction conditions. cdnsciencepub.com

Titanium Tetrachloride-Promoted Cyclization Methods for 2-Tetralones

More contemporary methods often employ specific reagents to achieve high efficiency and selectivity. Titanium tetrachloride (TiCl4) has emerged as a powerful promoter for the cyclization of various precursors to form 2-tetralones. ncl.edu.twresearchgate.netmedcraveonline.com These methods are valued for their ability to proceed under mild conditions and provide good yields of the desired products. ncl.edu.twresearchgate.net

A concise and efficient synthesis of 2-tetralones utilizes the titanium tetrachloride-promoted intramolecular cyclization of 4-aryl-2-hydroxybutanal diethyl acetals. ncl.edu.twresearchgate.net These acetals, which can be prepared from the reaction of a benzyl (B1604629) Grignard reagent with glycidaldehyde (B58185) diethyl acetal, undergo cyclization in the presence of TiCl4 to give the corresponding 2-tetralone (B1666913) in good yield. researchgate.net This method has been applied to the synthesis of various substituted 2-tetralones. ncl.edu.tw

Table 2: TiCl4-Promoted Cyclization of 4-Aryl-2-hydroxybutanal Diethyl Acetals

| Aryl Group | Product |

|---|---|

| Phenyl | 2-Tetralone |

This table illustrates the versatility of the TiCl4-promoted cyclization for synthesizing various 2-tetralones.

The TiCl4-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetals is a highly efficient transformation that proceeds through a tandem sequence of reactions. researchgate.net This sequence involves the formation of an oxonium ion, followed by an intramolecular Friedel-Crafts alkylation, deethoxylation, and finally tautomerization to yield the 2-tetralone. researchgate.netresearchgate.net This one-pot reaction is a testament to the elegance and efficiency of modern synthetic chemistry. researchgate.net

Bi(OTf)3-Catalyzed Intramolecular Hydroarylation/Isomerization of Propargyl Alcohols

A notable and efficient method for synthesizing 2-tetralone derivatives involves the use of bismuth(III) triflate (Bi(OTf)₃) as a catalyst. researchgate.net This approach utilizes an intramolecular hydroarylation/isomerization cascade of propargyl alcohols. acs.org114.55.40 The reaction proceeds under mild conditions and provides moderate to good yields of various 2-tetralone derivatives. researchgate.net Bismuth triflate is an attractive catalyst due to its low toxicity and cost-effectiveness. rsc.orgresearchgate.netscirp.orgresearchgate.net The mechanism is believed to involve the dual activation of the alkyne and the N,O-acetal by the bismuth catalyst. semanticscholar.org

The use of a mixed bismuth/silver catalyst system, specifically bismuth chloride and silver trifluoromethanesulfonate, has also been shown to effectively catalyze the reaction of propargyl alcohol compounds to produce 2-tetralone derivatives, often with improved reaction rates and yields. google.com

Ketone Transposition Strategies

Ketone transposition offers a strategic alternative for the synthesis of 2-tetralones from the more readily available 1-tetralones. medcraveonline.com This involves a 1,2-carbonyl transposition, effectively moving the ketone group from the 1-position to the 2-position. medcraveonline.com

One effective ketone transposition strategy involves the isomerization of epoxides derived from 1-tetralones. psu.edu Epoxides can undergo acid-catalyzed rearrangement to yield ketones. psu.edutandfonline.com This process, known as the Meinwald rearrangement, can be catalyzed by various acids, including p-toluenesulfonic acid (TsOH). mdpi.com The reaction proceeds through an enol intermediate. psu.edu Different catalysts, such as BF₃ and ZnI₂, have been investigated for this epoxide isomerization, with zinc iodide often providing the desired 2-tetralone in high purity and nearly quantitative yield. psu.edu However, undesired aromatization can be a competing reaction pathway. mdpi.com

Table 1: Epoxide Isomerization to 2-Tetralones This table is interactive and you can sort or filter the data.

| Starting Material | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxide derived from 1-tetralone (B52770) | p-Toluenesulfonic acid (TsOH) | 2-Tetralone | Not specified | mdpi.com |

| Epoxide derived from 1-tetralone | Boron trifluoride (BF₃) | 1-Substituted-2-tetralone | 94-99% | psu.edu |

| Epoxide derived from 1-tetralone | Zinc iodide (ZnI₂) | 1-Substituted-2-tetralone | 94-99% | psu.edu |

A complementary method to epoxide isomerization is the selective dehydration of diols. psu.edu This approach also leads to the formation of 2-tetralones through a ketone transposition mechanism. acs.orgpsu.edu The dehydration of the diol likely proceeds through a common enol intermediate, similar to the epoxide isomerization pathway. psu.edu This method provides a convenient and high-yielding route to 1-substituted-2-tetralones. psu.edu

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to their potential as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Asymmetric Reduction of Racemic Tetralones

Asymmetric reduction of racemic tetralones is a key strategy to obtain enantiomerically enriched alcohols, which are precursors to chiral tetralones. google.com This can be achieved using chiral reducing agents or through biocatalysis. google.comresearchgate.net For instance, the reduction of racemic 4-substituted-α-tetralones using certain microorganisms like Sporobolomyces pararoseus and Rhodotorula rubra can be highly enantioselective. rsc.org While Rhodotorula rubra consistently produces (S)-alcohols, the selectivity of Sporobolomyces pararoseus is influenced by substituents at the 4-position. rsc.org Kinetic resolution via hydrosilylation of imines derived from 4-substituted tetralones using a chiral titanocene (B72419) catalyst has also proven effective. acs.org

Chemoenzymatic Approaches for Optically Active Tetralone Scaffolds

Chemoenzymatic methods combine chemical synthesis with biocatalytic steps to produce optically active compounds. uni-graz.atrsc.org These approaches are valuable for synthesizing enantiomerically pure alcohols and their derivatives. mdpi.com For example, the kinetic resolution of racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety can be achieved with high enantioselectivity using lipases or engineered acyltransferases. uni-graz.atmdpi.com Similarly, the enantioselective reduction of tetralones using alcohol dehydrogenases (ADHs) offers a route to optically active tetralols. nih.gov The use of microorganisms such as Fusarium culmorum for the bioreduction of 2-tetralones has shown high activity and moderate to high enantioselectivity, yielding the corresponding (S)-alcohols. researchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product. uni-graz.at

Table 2: Enantioselective Synthesis Approaches This table is interactive and you can sort or filter the data.

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Rhodotorula rubra | β-Tetralone | (S)-β-Tetralol | 90% | rsc.org |

| Asymmetric Reduction | Fusarium culmorum | 2-Tetralones | (S)-Alcohols | 58-99% | researchgate.net |

| Kinetic Resolution | Lipase (Novozym 435) | rac-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | (S)-alcohol | 98% | mdpi.com |

| Kinetic Resolution | Titanocene catalyst | N-Methyl imine of 4-substituted tetralone | Ketone | High | acs.org |

| Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst | 1-Methyl-7-methoxy-2-tetralone | (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | 79:21 er | beilstein-journals.orgd-nb.info |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.orgsigmaaldrich.cn This strategy has been effectively applied to the synthesis of chiral tetralone derivatives. The auxiliary, after inducing the desired stereochemistry, can be cleaved and often recycled. wikipedia.orgsigmaaldrich.cn

A notable example involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net In a method developed for the synthesis of enantioenriched β-tetralones, a stereoselective alkoxycyclization of 1,6-enynes is mediated by an Evans-type oxazolidinone. researchgate.net This gold(I)-catalyzed reaction proceeds with the chiral auxiliary attached to the substrate, directing the cyclization to occur in a diastereoselective manner. researchgate.net Following the cyclization, the auxiliary is removed through a reduction-hydrolysis sequence to yield the final enantioenriched β-tetralone product. researchgate.netresearchgate.net This approach allows for the creation of the tetralone core with high levels of stereocontrol. For instance, the cyclization of an enyne substrate bearing a (S)-benzoxazolidinone auxiliary can lead to the corresponding tetralone derivative with a high diastereomeric ratio (dr) of 1:99. researchgate.net Subsequent cleavage of the auxiliary from the major diastereomer can yield the final product with a high enantiomeric ratio (er). researchgate.net

Another established chiral auxiliary, the Oppolzer camphorsultam, has been utilized in stereoselective cascade cyclizations of 1,5-enynes, which, through a one-pot cyclization-hydrolysis sequence, afford enantioenriched spirocyclic ketones, demonstrating the versatility of auxiliaries in complex molecule synthesis. researchgate.netresearchgate.net Pseudoephedrine is another class of chiral auxiliary that can be reacted with a carboxylic acid to form an amide, which then directs stereoselective alkylation at the α-position. wikipedia.org

Table 1: Examples of Chiral Auxiliary-Mediated Synthesis for Tetralone Derivatives This table is interactive. You can sort and filter the data.

| Chiral Auxiliary | Substrate Type | Reaction Type | Key Features | Product Class | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|

| Evans-type Oxazolidinone | 1,6-Enyne | Gold(I)-Catalyzed Alkoxycyclization | High diastereoselectivity | Enantioenriched β-Tetralones | Up to 1:99 | researchgate.net |

| Oppolzer Camphorsultam | 1,5-Enyne | Gold(I)-Catalyzed Cascade Cyclization | One-pot cyclization-hydrolysis | Enantioenriched Spirocyclic Ketones | Not Specified | researchgate.net, researchgate.net |

| Pseudoephedrine | Carboxylic Acid Derivative | α-Alkylation | Forms a temporary amide to direct alkylation | α-Alkylated Carbonyls | Not Specified | wikipedia.org |

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis represents a highly efficient approach for generating chiral molecules, where a small amount of a chiral catalyst produces a large quantity of an enantiomerically enriched product. york.ac.uk Several catalytic asymmetric methods have been developed for the synthesis of chiral tetralones.

One prominent method is the phase-transfer catalyzed (PTC) alkylation of tetralone derivatives. beilstein-journals.org For example, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557) has been achieved using cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts. beilstein-journals.org In this two-phase system (e.g., toluene/aqueous NaOH), the chiral catalyst transports the enolate from the aqueous phase to the organic phase, where the alkylation occurs on a chiral catalyst-enolate complex, thereby inducing enantioselectivity. beilstein-journals.org Screening of various catalysts identified that N-(4-Trifluoromethylbenzyl)cinchonidinium bromide provided the (R)-(+)-alkylation product in 77.8% yield with an enantiomeric ratio of 79:21. beilstein-journals.org

Another powerful strategy is the kinetic resolution of racemic 4-substituted tetralones through asymmetric hydrosilylation. acs.org This method employs a chiral titanocene catalyst to selectively reduce the N-methyl imine of one enantiomer of the tetralone faster than the other. acs.org This process yields unreacted starting ketone with a high enantiomeric excess (ee) and the corresponding amine product with high diastereomeric and enantiomeric purity. acs.org

Furthermore, nickel-catalyzed asymmetric cross-coupling reactions have emerged as a valuable tool. acs.orgmit.edu For instance, the reductive acyl cross-coupling of acid chlorides and racemic secondary benzyl chlorides using a Ni(II)/bis(oxazoline) catalyst generates acyclic α,α-disubstituted ketones in high yields and enantioselectivity. acs.org While not directly applied to this compound in the cited study, this methodology highlights the potential for creating the α-tertiary stereocenter found in this class of compounds. acs.org

Table 2: Catalytic Asymmetric Syntheses for Tetralone Derivatives This table is interactive. You can sort and filter the data.

| Catalyst Type | Substrate | Reaction Type | Product | Yield | Enantiomeric Ratio/Excess | Ref |

|---|---|---|---|---|---|---|

| Cinchona Alkaloid-Derived PTC | 1-Methyl-7-methoxy-2-tetralone | Alkylation | (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone | 77.8% | 79:21 er | beilstein-journals.org |

| Chiral Titanocene | N-Methyl imine of 4-substituted tetralone | Asymmetric Hydrosilylation (Kinetic Resolution) | Unreacted Ketone | Not Specified | High ee | acs.org |

| Ni(II)/Bis(oxazoline) | Acid Chloride & Racemic Benzyl Chloride | Reductive Acyl Cross-Coupling | Acyclic α,α-disubstituted ketone | Good | High ee | acs.org |

Regioselective and Stereoselective Control in this compound Synthesis

Achieving control over both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product) is paramount in the synthesis of substituted tetralones. masterorganicchemistry.comyoutube.com

Regioselectivity often concerns the selective functionalization at a specific position on the tetralone scaffold. For instance, in the synthesis of α-tetralones (where the carbonyl is at the C1 position), a highly regioselective oxidation of tetrahydronaphthalenes can be employed. acs.org Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent in refluxing aqueous acetic acid allows for the specific oxidation at the benzylic position to form the α-tetralone with very high regioselectivity and yields up to 98%. acs.org In the context of 2-tetralones, regioselectivity issues can arise during alkylation. The formation of an enolate from this compound can potentially lead to alkylation at either C1 or C3. The choice of base, solvent, and counterion can influence the regiochemical outcome of this step.

Stereoselectivity in the synthesis of this compound focuses on controlling the stereocenter at the C4 position. As discussed previously, both chiral auxiliary-mediated methods and catalytic asymmetric approaches provide powerful solutions for establishing this chirality. researchgate.netbeilstein-journals.org In chiral auxiliary-based methods, the auxiliary, such as an Evans oxazolidinone, creates a diastereomeric intermediate where one face of the molecule is sterically shielded, directing an incoming reagent to the opposite face. wikipedia.orgresearchgate.net

In catalytic asymmetric methods, the chiral catalyst creates a chiral environment around the substrate. For example, in the phase-transfer catalyzed alkylation of a 2-tetralone derivative, the association between the chiral catalyst and the substrate's enolate leads to a transition state for one enantiomeric product that is lower in energy than the other, resulting in the preferential formation of one enantiomer. beilstein-journals.org Similarly, the stereochemical outcome of the reductive cleavage of chiral acetals, a method used to generate chiral alcohols, can be highly stereoselective, often proceeding through a mechanism where the hydride attacks from a specific direction relative to the departing oxygen atom. researchgate.net These methods ensure that the desired stereoisomer of this compound or its derivatives is produced with high fidelity.

Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation of 4 Methyl 2 Tetralone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Methyl-2-tetralone systems. It provides detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus.

The presence of gem-dimethyl groups, as can be introduced in derivatives of this compound, gives rise to characteristic signals in ¹H and ¹³C NMR spectra. The chemical shifts of these methyl groups are sensitive to their local environment and can be influenced by non-bonded interactions with nearby substituents. These interactions can cause shifts in resonance frequencies, providing valuable information about the conformation and steric environment within the molecule. For instance, steric compression can lead to a downfield or upfield shift of the methyl proton signals, depending on the nature of the interacting groups.

The analysis of these shifts, often aided by computational modeling, allows for a detailed mapping of intramolecular forces and the preferred spatial arrangement of the molecule. The gem-dimethyl effect, where the presence of a gem-dimethyl group can influence the reactivity and stability of a cyclic system, can be studied by observing changes in the NMR spectra upon their introduction. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Tetralone Systems

| Proton Type | Chemical Shift (δ) ppm |

| Aromatic H | 6.5–8.0 |

| Vinylic H | 4.5–6.5 |

| H adjacent to O, N, or Halogen | 2.5–4.5 |

| Alkynyl H | 2.5–3.0 |

| Aromatic CH₃ | 2.4–2.7 |

| Methyl Ketone H | 2.0–2.4 |

| Allylic H | 1.6–2.2 |

| Alkyl (tertiary) H | 1.4–1.8 |

| Alkyl (secondary) H | 1.2–1.6 |

| Alkyl (primary) H | 0.7–1.3 |

This table provides typical chemical shift ranges for protons in various chemical environments relevant to substituted tetralones. libretexts.org

NMR spectroscopy is a powerful tool for determining the stereochemistry and regiochemistry of this compound derivatives. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons, which is crucial for assigning relative stereochemistry. For example, an NOE between a methyl group and a proton on a stereocenter can define their relative orientation (syn or anti).

In addition, coupling constants (J-values) obtained from ¹H NMR spectra provide information about the dihedral angles between adjacent protons, which helps in determining the conformation of the cyclohexanone (B45756) ring of the tetralone system. The regiochemistry of substitution on the aromatic ring can be determined by the splitting patterns and chemical shifts of the aromatic protons. chemistrysteps.com For instance, the introduction of a substituent will alter the symmetry and electronic environment of the aromatic ring, leading to predictable changes in the NMR spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Tetralone-Related Functional Groups

| Carbon Type | Chemical Shift (δ) ppm |

| C=O (Ketone) | 205-220 |

| Aromatic C | 120-150 |

| C-O | 50-90 |

| C≡C | 65-85 |

| C-N | 30-60 |

| CH₃ | 15-30 |

| CH₂ | 20-45 |

| CH | 25-55 |

This table presents typical chemical shift ranges for carbon atoms in functional groups commonly found in or attached to a tetralone core. pdx.edu

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to elucidate their structure through fragmentation analysis. researchgate.net In the context of this compound systems, MS is instrumental in confirming mechanistic pathways of reactions by identifying intermediates and products. purdue.edu

By ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio (m/z), a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, provides a fingerprint of the molecule's structure. libretexts.orgchemguide.co.uk Specific fragmentation pathways can be correlated with the presence of certain functional groups and structural motifs within the this compound framework.

For example, in studying a reaction involving a this compound derivative, samples can be taken at various time points and analyzed by MS to track the disappearance of reactants and the appearance of intermediates and products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions of ions, which is invaluable for confirming proposed structures. Tandem mass spectrometry (MS/MS) experiments can be used to isolate a specific ion and induce further fragmentation, providing even more detailed structural information and helping to piece together complex reaction mechanisms. nih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Ketones

| Fragmentation Process | Description |

| α-Cleavage | Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. |

| McLafferty Rearrangement | A six-membered ring transition state involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. |

| Loss of Small Molecules | Elimination of neutral molecules such as H₂O, CO, or C₂H₄. |

This table outlines common fragmentation pathways observed for ketones in mass spectrometry, which are relevant for the analysis of this compound. libretexts.org

Computational Studies in 4 Methyl 2 Tetralone Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving tetralone derivatives. beilstein-journals.orgmdpi.com By modeling reaction pathways, DFT calculations can predict activation energies and simulate charge distribution, offering a deeper understanding of reaction feasibility and outcomes. These computational approaches are crucial for studying complex reactions, such as cycloadditions, where multiple pathways may be possible. mdpi.com For instance, in the synthesis of 2-tetralones through the cyclization of δ-aryl-β-dicarbonyl substrates, DFT studies have been instrumental in understanding the reaction's dependence on the stability of cyclohexadienyl radical intermediates. beilstein-journals.org

Prediction of Intermediate Stability and Transition States

A key application of DFT in studying 4-methyl-2-tetralone chemistry is the prediction of the stability of reaction intermediates and the structure of transition states. beilstein-journals.orgacs.org This is critical for understanding reaction kinetics and mechanisms. For example, in the formation of 2-tetralones, DFT calculations have shown that the stability of the resulting cyclohexadienyl radical intermediates is a determining factor for a successful reaction. beilstein-journals.org

In the context of the spin-forbidden addition of molecular oxygen to enol intermediates, such as that derived from 2-methyl-1-tetralone-2-carboxylic acid, DFT calculations have been used to explore the potential energy surfaces of different spin states. mdpi.commdpi.com These studies help to elucidate the mechanism by which the system transitions from a triplet to a singlet state, a crucial step in the formation of hydroperoxide intermediates. mdpi.com The calculations can identify the structures of minima and transition states on both the triplet and singlet potential energy surfaces, providing insights into the reaction pathway. mdpi.com

Table 1: Calculated Relative Energies (in kcal/mol) for the Peroxidation of 2-Methyl-3,4-dihydro-1-naphthol

| Structure | Description | Triplet State Energy | Singlet State Energy | Open-Shell Singlet Energy |

| #1 | Reactants Asymptote | 0.0 | 37.0 | 22.6 |

| #2 | van der Waals Complex | -2.5 | - | - |

| #3 | Transition State | 10.1 | - | - |

| #4 | Reactants Asymptote | - | 37.0 | 22.6 |

| #5 | Protonated Peroxide | - | -27.8 | - |

Data adapted from computational studies on related tetralone systems. The energies are relative to the triplet state reactants asymptote. mdpi.com

Rationalization of Site Selectivity and Stereoselectivity

DFT calculations are also pivotal in explaining and predicting the site selectivity and stereoselectivity observed in reactions involving this compound. beilstein-journals.org By comparing the activation barriers for different possible reaction pathways, researchers can determine the most likely outcome. rsc.org

For instance, in cycloaddition reactions, DFT can be used to analyze the transition states leading to different stereoisomers. researchgate.net The relative energies of these transition states can explain the experimentally observed diastereoselectivity. researchgate.net Distortion/interaction analysis, often used in conjunction with DFT, can reveal that strong interactions and electron delocalization at the active site are key determinants of stereoselectivity. rsc.org In the synthesis of tetralone derivatives, computational studies have successfully rationalized the observed site selectivity in the final products. beilstein-journals.orggrafiati.com

Quantum Mechanical Methods for Molecular Property Prediction

Quantum mechanical methods, including DFT, are extensively used to predict a wide range of molecular properties of this compound and its derivatives. mdpi.comaaai.org These methods allow for the calculation of electronic structure, which in turn governs properties like reactivity and biological activity. tandfonline.com

Properties such as molecular electrostatic potential (MEP) and average local ionization energy (ALIE) can be calculated to predict the most reactive sites within a molecule. mdpi.comsemanticscholar.org For example, MEP analysis can identify regions susceptible to electrophilic attack. mdpi.com Furthermore, quantum mechanical calculations can be used to determine atomic charges, providing insight into the charge distribution within the molecule. tandfonline.com These computational tools are particularly valuable for screening large libraries of compounds to identify candidates with desired properties, accelerating the discovery of new materials and therapeutics. tandfonline.com

Modeling of Solvation Effects in Reaction Pathways

The solvent can play a significant role in chemical reactions, influencing reaction rates and even altering reaction mechanisms. psu.eduwhiterose.ac.uk Computational modeling of solvation effects is therefore crucial for accurately describing reaction pathways in solution.

Both implicit and explicit solvent models can be employed. Implicit models treat the solvent as a continuous medium, which is a computationally efficient approach. whiterose.ac.uk However, for reactions where the solvent is directly involved, such as through hydrogen bonding or as a catalyst, explicit solvent molecules must be included in the quantum mechanical calculations. whiterose.ac.uk For example, in studying keto-enol tautomerization, understanding the specific molecular structure of solvent molecules is paramount and cannot be explained by solvent polarity alone. psu.edu Molecular dynamics simulations can also be used to study interactions with solvents like water and to assess the compatibility of the compound with various excipients. mdpi.com

Applications of 4 Methyl 2 Tetralone As a Synthetic Intermediate and Building Block

Precursors for Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. researchgate.net They are widespread environmental pollutants, and some are known for their carcinogenic and mutagenic properties. gavinpublishers.comcdc.gov Due to their potential health risks, there is significant interest in studying their properties and synthesis. researchgate.net

4-Methyl-2-tetralone serves as a valuable starting material for the synthesis of complex PAHs. The tetralone core provides a pre-formed bicyclic system that can be further elaborated to construct larger, more complex polycyclic structures. nih.gov Synthetic routes often involve reactions that build additional aromatic rings onto the existing tetralone framework. nih.gov For instance, classical methods like the Haworth synthesis can be employed, starting from precursors that lead to the tetralone intermediate. nih.gov The reactivity of the ketone and the aromatic ring in this compound allows for a variety of chemical transformations to achieve the desired PAH skeleton. nih.gov The synthesis of uniformly 13C-labeled PAHs, which are crucial for environmental and toxicological studies, has been achieved using tetralone derivatives as key intermediates. nih.gov

Intermediates in the Synthesis of Diverse Organic Compound Libraries

The versatility of this compound extends to its role as a key intermediate in the generation of diverse libraries of organic compounds. These libraries are essential in drug discovery and materials science for screening and identifying molecules with desired properties.

Scaffolds for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.gov The tetralone scaffold of this compound provides a robust framework for the construction of various heterocyclic systems. researchgate.netarkat-usa.orgmdpi.com Its reactivity allows for the introduction of heteroatoms and the formation of new rings, leading to the synthesis of novel heterocyclic compounds with potential therapeutic applications. researchgate.netmdpi.com For example, tetralone derivatives can be used to synthesize spiro-fused heterocyclic compounds through multicomponent reactions. arkat-usa.org The development of new synthetic methodologies continues to expand the utility of tetralones in creating diverse heterocyclic scaffolds. mdpi.com

Building Blocks for Steroid and Prostaglandin (B15479496) Analogues

Steroids and prostaglandins (B1171923) are classes of biologically active compounds with a wide range of physiological functions. The development of synthetic analogues of these natural products is a significant area of pharmaceutical research. This compound and its derivatives are valuable building blocks in the synthesis of these complex molecules. medcraveonline.comacs.org

The tetralone structure can serve as a key component of the steroid nucleus or as a precursor to side chains and other structural features. medcraveonline.com For instance, 6-methoxy-2-tetralone, a related compound, has been identified as a potential intermediate for many terpenoids and steroidal compounds. medcraveonline.com The synthesis of prostaglandin analogues can also benefit from the use of tetralone-derived building blocks, which can be elaborated to construct the characteristic five-membered ring and side chains of these molecules. medchemexpress.com The desymmetrization of meso compounds, a key strategy in the synthesis of prostaglandins, can be applied to tetralone derivatives to create chiral building blocks. acs.org

Role in the Total Synthesis of Natural Products with Tetralone Subunits

The tetralone motif is present in a variety of bioactive natural products. semanticscholar.orgresearchgate.net The total synthesis of these natural products is a challenging and important endeavor in organic chemistry, and this compound and related compounds often play a crucial role as key intermediates. semanticscholar.orge-bookshelf.de The synthesis of natural products containing the tetralone subunit often involves the construction of the tetralone core at an early stage, followed by further functionalization and elaboration to complete the target molecule. semanticscholar.org Various synthetic strategies, including Friedel-Crafts reactions and Diels-Alder reactions, have been employed to construct the tetralone framework. semanticscholar.org The total synthesis of natural products like podocarpic acid has been achieved using tetralone derivatives as starting materials. e-bookshelf.de

Table 1: Examples of Natural Products with a Tetralone Subunit

| Natural Product | Biological Activity | Reference |

| 10-norparvulenone | Antiviral | semanticscholar.org |

| O-Methylasparvenone | Nitrogen-free serotonin (B10506) receptor antagonist | semanticscholar.org |

| Aristelegone-A and B | Natural metabolites | semanticscholar.org |

| Catalponol | Antitermitic | semanticscholar.org |

| Perenniporide A | Inhibits the larva of the phytophagous weevil | semanticscholar.org |

| Actinoranone | Cytotoxic against HCT-116 human colon cancer cells | semanticscholar.org |

| Hamigeran A and B | Cytotoxic, antiviral | semanticscholar.org |

| Celahypodiol | Anti-tumor | semanticscholar.org |

| Nimbiol | Antiseptic agent | semanticscholar.org |

| Octahydroeuclein | Gram-positive bacterial inhibitors | semanticscholar.org |

Utilization as Chiral Auxiliaries in Enantioselective Transformations

Enantioselective synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. ptfarm.plbeilstein-journals.org this compound and its derivatives can be utilized in the development of chiral auxiliaries for enantioselective transformations. rsc.orgsemanticscholar.org

The chiral environment provided by the auxiliary can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer. ptfarm.plbeilstein-journals.org For example, chiral auxiliaries derived from tetralones can be used in asymmetric reductions of ketones to produce chiral alcohols with high enantiomeric purity. semanticscholar.org These chiral alcohols are valuable building blocks for the synthesis of pharmaceuticals and other bioactive molecules. rsc.org The development of new chiral auxiliaries derived from readily available starting materials like tetralones is an active area of research. semanticscholar.orgsfu.ca

Development of Advanced Agrochemical Building Blocks

The agrochemical industry relies on the development of new and effective pesticides and herbicides to protect crops and ensure food security. lookchem.com this compound serves as a valuable building block in the synthesis of advanced agrochemicals. lookchem.com Its chemical structure can be modified to create a variety of derivatives with potential pesticidal or herbicidal activity. The tetralone core can be incorporated into larger molecules to enhance their biological activity and selectivity. lookchem.com The use of tetralone derivatives allows for the creation of diverse chemical libraries that can be screened for agrochemical properties, leading to the discovery of new and improved crop protection agents.

Specialized Research Areas: Photochemistry and Electrochemistry of Tetralone Systems

Photochemical Investigations of 4-Methyl-2-tetralone and Related Ketones

The photochemistry of tetralones, including this compound, encompasses a range of light-induced reactions. These investigations are crucial for understanding reaction mechanisms and for developing new synthetic methodologies.

Photooxidation reactions of tetralone derivatives can lead to a variety of products. For instance, the irradiation of certain tetralones can result in the formation of oxygenated products through various mechanisms, including those involving radical chain autoxidation. uni-regensburg.de The presence of a methyl group, as in this compound, can influence the reaction pathways by affecting steric and electronic factors.

Photocyclization reactions are another significant area of study. For example, the photocyclization of N-alkyl-N-aryl-β-enaminones derived from tetralones can produce cis-hexahydrocarbazol-4-ones. nih.gov These reactions often proceed through a [6π] electrocyclization mechanism. nih.govresearchgate.net The efficiency and outcome of these reactions can be sensitive to the wavelength of light used and the presence of Lewis acids. nih.gov

Tetralone systems can undergo various photoinduced rearrangements. One notable example is the oxadi-π-methane (ODPM) rearrangement, which has been observed in certain 2,2-disubstituted naphthalen-1(2H)-ones. rsc.org The presence and position of substituents, such as a 4-methyl group, can be a determining factor for whether this type of rearrangement occurs. rsc.org For instance, 2,2,4-trimethylnaphthalen-1(2H)-one undergoes an ODPM rearrangement, while analogous compounds lacking the 4-methyl substituent are unreactive under similar conditions. rsc.org

Another type of rearrangement is the Photo-Fries rearrangement of naphthyl esters, which can be a key step in the synthesis of 2-acylnaphthoquinones. acs.org Additionally, the photorearrangement of trans-1,1':3,4-diepoxy-1-methyl-2-tetralone results in the formation of several dihydroxynaphthaldehyde and pyranone derivatives. publish.csiro.au A concise method for synthesizing furan (B31954) and benzene-fused 2-tetralones has been developed through the photo-induced rearrangement of 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols. researchgate.net This reaction proceeds via 6π-photocyclization, followed by a series of thermal hydrogen shifts and keto-enol isomerization. researchgate.net

Photocatalysis has emerged as a powerful tool in organic synthesis. In the context of tetralone-related chemistry, photocatalyzed alkoxycarbonylation reactions of alkenes provide a novel route to aliphatic esters. researchgate.netacs.org This method can be applied to the synthesis of 1-tetralone (B52770) derivatives through a radical alkoxycarbonylation/cyclization of 1-arylpent-4-en-1-ones. researchgate.net These reactions are typically regioselective and can be performed under mild conditions. researchgate.net

Electrochemical Studies of Tetralone Derivatives

Electrochemical methods offer an environmentally friendly alternative to traditional chemical redox reactions, utilizing electric current instead of chemical reagents. acs.orgrsc.org These techniques have been applied to tetralone derivatives to understand their redox properties and to develop new synthetic transformations.

The electrochemical behavior of tetralone derivatives is a key area of investigation. Cyclic voltammetry is a common technique used to study the reduction and oxidation processes of these compounds. For example, the electrochemical reduction of 4-(5',6',7',8'-tetrahydronaphthalene)-1-tetralone has been studied in aprotic media, revealing an irreversible two-electron transfer process. researchgate.net Such studies help in elucidating the electron transfer mechanisms, which can be either inner-sphere or outer-sphere, depending on the reactants and conditions. bhu.ac.in

The transfer of an electron is a fundamental step in these reactions, typically occurring from the Highest Occupied Molecular Orbital (HOMO) of the reductant to the Lowest Unoccupied Molecular Orbital (LUMO) of the oxidant. bhu.ac.in The mechanism can involve tunneling or hopping, with the dominant pathway often depending on the distance between the electron donor and acceptor. rsc.org Understanding these mechanisms is crucial for controlling the selectivity and efficiency of electrochemical reactions. rsc.orgbeilstein-journals.org

Electrosynthesis has proven to be a valuable tool for the functionalization of tetralone derivatives. A notable application is the electrosynthesis of spirolactones from α-tetralone derivatives, using methanol (B129727) as a C1 source. chim.itacs.orgnih.gov This reaction is carried out in an undivided cell under constant current and demonstrates good functional group tolerance. chim.itnih.gov

Another application is the regioselective preparation of 1-tetralones through the ring expansion of cyclobutanols. researchgate.netresearchgate.net This electrochemical method involves the generation of alkoxy radicals and subsequent intramolecular cyclization. researchgate.net The synergistic use of electrochemistry and transition metal catalysis has also opened up new avenues for site-selective C-H functionalization, providing novel retrosynthetic disconnections. acs.org

Q & A

[Basic] What are the optimal conditions for synthesizing 4-Methyl-2-tetralone, and how can researchers systematically evaluate reaction parameters?

To optimize synthesis, vary parameters such as catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), temperature, and reaction time using a Design of Experiments (DOE) approach. Characterize products via NMR (for structural confirmation), HPLC (for purity ≥95%), and mass spectrometry. Compare yields against controls and document reproducibility across three independent trials. Raw data (e.g., chromatograms, spectra) should be archived in supplementary materials to enable replication .

[Advanced] How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across different studies?

Systematically replicate conflicting studies while controlling variables (e.g., reagent purity, moisture levels, inert atmosphere). Perform kinetic profiling to identify rate-limiting steps and use statistical tools (e.g., ANOVA) to quantify experimental error. Cross-validate results with alternative characterization methods, such as GC-MS or X-ray crystallography, to rule out analytical artifacts. Publish negative results and methodological details to clarify discrepancies .

[Basic] What spectroscopic and chromatographic methods are essential for characterizing this compound, and how should data be interpreted?

1H/13C NMR : Assign peaks using DEPT-135 and COSY for structural elucidation. IR Spectroscopy : Confirm ketone functionality via C=O stretch (~1700 cm⁻¹). HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Calibrate instruments with certified reference standards and report detection limits. For quantitative analysis, integrate peaks using software with baseline correction .

[Advanced] What experimental strategies can elucidate the mechanistic pathways of this compound in [4+2] cycloaddition reactions?

Employ kinetic isotope effects (KIEs) by substituting deuterium at reactive sites to track bond formation. Use in situ FTIR or Raman spectroscopy to monitor intermediate species. Complement experimental data with DFT calculations (e.g., Gaussian 16) to model transition states and activation energies. Validate computational predictions by synthesizing proposed intermediates and characterizing them via LC-MS .

[Basic] How should researchers design stability studies for this compound under varying environmental conditions?

Expose samples to controlled stressors:

- Thermal : 40°C, 60°C, and 80°C for 1–4 weeks.

- Photolytic : UV light (320–400 nm) in quartz cells.

- Humidity : 75% RH in stability chambers.

Analyze degradation products monthly via HPLC and track impurity profiles using peak area normalization. Report degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

[Advanced] How can multivariate analysis improve the interpretation of complex reaction data involving this compound?

Apply Principal Component Analysis (PCA) to reduce dimensionality in datasets (e.g., reaction yields, solvent polarity, temperature). Use Partial Least Squares (PLS) regression to correlate variables and identify dominant factors affecting yield. Validate models with cross-validation (k-fold) and report R² values. Tools like MATLAB or Python’s SciKit-Learn are recommended for advanced statistical modeling .

[Basic] What are the best practices for documenting and presenting synthetic procedures and analytical data for this compound in publications?

Include step-by-step protocols with molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). Report melting points (±1°C) and optical rotation if applicable. Place raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials, ensuring file names and formats are explicitly described. Reference established procedures for known intermediates .

[Advanced] How can researchers address discrepancies between computational predictions and experimental outcomes in this compound reactivity studies?

Re-evaluate computational parameters (e.g., basis sets, solvation models) using benchmarked methods like CCSD(T)/CBS. Perform sensitivity analyses to identify error-prone variables. Experimentally validate key predictions via trapping experiments (e.g., using radical scavengers) or isotopic labeling. Publish full computational workflows (e.g., input files) to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.